molecular formula C10H8N2O4 B8326580 3-(2,5-Dioxo-imidazolidin-1-yl)-benzoic acid

3-(2,5-Dioxo-imidazolidin-1-yl)-benzoic acid

Cat. No. B8326580
M. Wt: 220.18 g/mol
InChI Key: SSNBOSIIRMGAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645776B2

Procedure details

13 mmol of methyl-3-aminobenzoate were dissolved in 20 ml DCM and 1.7 ml of ethyl isocyanatoacetate added. The reaction mixture was stirred at rt for 1 h. The solvent was evaporated and the resulting crude taken up in 50 ml acetone. 50 ml of aq. HCl (25%) were added and heated to reflux for 8 h. After evaporation of the organic layer the resulting solid was filtered off, washed with water and dried under vacuum. MS(ISO): 219.2 (M−H+)
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([NH2:10])[CH:5]=1.[N:12]([CH2:15][C:16](OCC)=[O:17])=[C:13]=[O:14]>C(Cl)Cl>[O:14]=[C:13]1[NH:12][CH2:15][C:16](=[O:17])[N:10]1[C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:2])=[O:11]

Inputs

Step One
Name
Quantity
13 mmol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
N(=C=O)CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
50 ml of aq. HCl (25%) were added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic layer the resulting solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1N(C(CN1)=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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